molecular formula C7H7N3O B13108253 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole

Cat. No.: B13108253
M. Wt: 149.15 g/mol
InChI Key: AADOOZDTVWEORD-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The compound can bind to active sites of enzymes, disrupting their normal function and leading to cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole
  • 3-(Pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazole
  • 3-(Pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the nitrogen atom in the pyridine ring can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-pyridin-3-yl-2H-1,3,4-oxadiazole

InChI

InChI=1S/C7H7N3O/c1-2-7(4-8-3-1)10-6-11-5-9-10/h1-5H,6H2

InChI Key

AADOOZDTVWEORD-UHFFFAOYSA-N

Canonical SMILES

C1N(N=CO1)C2=CN=CC=C2

Origin of Product

United States

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